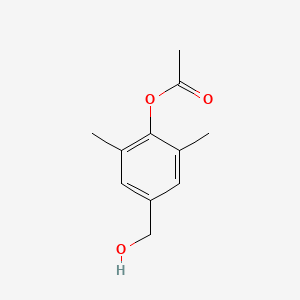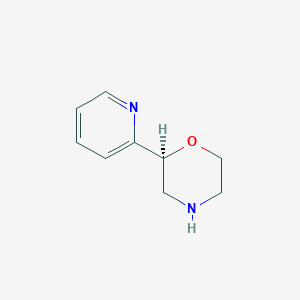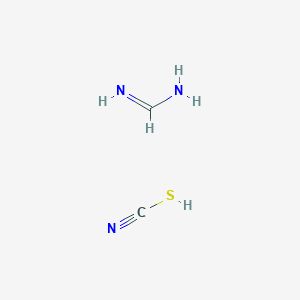![molecular formula C12H15N3O B1497070 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine CAS No. 1015846-14-6](/img/structure/B1497070.png)
1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine
Vue d'ensemble
Description
1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine is an intriguing compound that has garnered significant attention in the scientific community due to its unique chemical structure and versatile applications. This compound belongs to the pyrazole family, known for their varied biological activities. Its molecular framework makes it a valuable subject of research in fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: : The process begins with the formation of the pyrazole ring through the reaction of hydrazine with β-ketoesters or β-diketones in the presence of an acid catalyst.
Introduction of the 3-Methoxyphenyl Group: : This step involves the nitration of anisole followed by reduction to form 3-methoxyaniline. The 3-methoxyphenyl group is then introduced to the pyrazole ring via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling).
N-Methylation: : The final step involves the N-methylation of the methanamine moiety, usually achieved using formaldehyde and formic acid or methyl iodide under basic conditions.
Industrial Production Methods: : In an industrial setting, the production of this compound may follow a similar synthetic route but scaled up with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Reduction: : The nitro group in the precursor anisole can be reduced to form the 3-methoxyaniline intermediate.
Substitution: : The pyrazole ring can undergo electrophilic substitution, particularly at the 4-position, due to the electron-donating effect of the methoxy group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide for strong oxidation.
Reduction: : Hydrogen gas over a palladium catalyst or sodium borohydride for nitro group reduction.
Substitution: : Anhydrous aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
From Oxidation: : Carboxylic acid derivatives.
From Reduction: : Amines.
From Substitution: : Various electrophilic aromatic substitution products, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: : The unique structure of 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine makes it a valuable building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : In biological research, this compound is studied for its potential interactions with biological macromolecules like enzymes and receptors. It can serve as a lead compound in the development of new drugs.
Medicine: : This compound shows promise in medicinal chemistry due to its potential anti-inflammatory and analgesic properties. It may act on specific targets like cyclooxygenase enzymes to reduce inflammation.
Industry: : In the industrial sector, it may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets. These may include enzymes like cyclooxygenase, where it can inhibit the enzyme's activity, thereby reducing the production of pro-inflammatory mediators.
Molecular Targets and Pathways Involved
Enzymes: : Cyclooxygenase (COX) inhibition.
Receptors: : Potential interaction with various neurotransmitter receptors.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine stands out due to its unique substitution pattern on the pyrazole ring and the presence of the methoxyphenyl group.
Similar Compounds
1-[1-Phenyl-1H-pyrazol-4-YL]-N-methylmethanamine: : Lacks the methoxy substitution, which can significantly alter its biological activity.
1-[1-(3-Hydroxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine: : The hydroxy group can impart different pharmacological properties compared to the methoxy group.
1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine: : The position of the methoxy group can affect the compound's interaction with molecular targets.
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-13-7-10-8-14-15(9-10)11-4-3-5-12(6-11)16-2/h3-6,8-9,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJXPOICQUTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650809 | |
| Record name | 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-14-6 | |
| Record name | 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-](/img/structure/B1496988.png)

![1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride](/img/structure/B1496993.png)










